molecular formula C9H17NO5 B040101 Methyl N-Boc-3-amino-2-hydroxypropanoate CAS No. 113525-87-4

Methyl N-Boc-3-amino-2-hydroxypropanoate

Cat. No.: B040101
CAS No.: 113525-87-4
M. Wt: 219.23 g/mol
InChI Key: DQTVOWNRRLNDEY-UHFFFAOYSA-N
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Description

Methyl N-Boc-3-amino-2-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Syntheses of Amino Acid Derivatives

Methyl N-Boc-3-amino-2-hydroxypropanoate is utilized in asymmetric syntheses, providing a pathway to various enantiomerically enriched amino acid derivatives. For instance, it has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities (Brambilla et al., 2014).

Synthesis of Phosphonic Acids

The compound is also instrumental in synthesizing phosphonic acid analogs of amino acids, demonstrating its utility in creating bioisosteric compounds with potential therapeutic applications. For example, enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogs of 4-hydroxyglutamic acids, were synthesized using derivatives of this compound (Lebelt et al., 2022).

Safety and Hazards

While specific safety and hazard information for Methyl N-Boc-3-amino-2-hydroxypropanoate is not available from the search results, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Properties

IUPAC Name

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVOWNRRLNDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113525-87-4
Record name methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
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